molecular formula C6H3ClINO2 B13653203 6-Chloro-7-iodo-[1,3]dioxolo[4,5-b]pyridine

6-Chloro-7-iodo-[1,3]dioxolo[4,5-b]pyridine

Cat. No.: B13653203
M. Wt: 283.45 g/mol
InChI Key: JFJKGAJXBJZHLZ-UHFFFAOYSA-N
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Description

6-Chloro-7-iodo-[1,3]dioxolo[4,5-b]pyridine is a heterocyclic compound that features a unique combination of chlorine and iodine atoms attached to a dioxolo-pyridine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-7-iodo-[1,3]dioxolo[4,5-b]pyridine typically involves the iodination and chlorination of a dioxolo-pyridine precursor. One common method includes the reaction of 6-chloro-[1,3]dioxolo[4,5-b]pyridine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method can enhance the efficiency and yield of the synthesis while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-7-iodo-[1,3]dioxolo[4,5-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 6-azido-7-iodo-[1,3]dioxolo[4,5-b]pyridine .

Mechanism of Action

The mechanism of action of 6-Chloro-7-iodo-[1,3]dioxolo[4,5-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-[1,3]dioxolo[4,5-b]pyridine
  • 7-Iodo-[1,3]dioxolo[4,5-b]pyridine
  • 6-Bromo-7-iodo-[1,3]dioxolo[4,5-b]pyridine

Uniqueness

6-Chloro-7-iodo-[1,3]dioxolo[4,5-b]pyridine is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its reactivity and interaction with other molecules. This dual halogenation can enhance its binding affinity to certain biological targets and improve its efficacy in medicinal applications .

Properties

Molecular Formula

C6H3ClINO2

Molecular Weight

283.45 g/mol

IUPAC Name

6-chloro-7-iodo-[1,3]dioxolo[4,5-b]pyridine

InChI

InChI=1S/C6H3ClINO2/c7-3-1-9-6-5(4(3)8)10-2-11-6/h1H,2H2

InChI Key

JFJKGAJXBJZHLZ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(C(=CN=C2O1)Cl)I

Origin of Product

United States

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